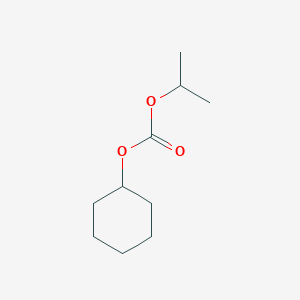

Cyclohexyl propan-2-yl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

3264-27-5 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

cyclohexyl propan-2-yl carbonate |

InChI |

InChI=1S/C10H18O3/c1-8(2)12-10(11)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

VTDCYOLLYVAJSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl Propan-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexyl propan-2-yl carbonate, a key intermediate in the pharmaceutical industry, notably as a promoiety in prodrugs like candesartan cilexetil. This document details a probable synthetic route, purification methods, and in-depth characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction

This compound, also known by its synonym cilexetil, is an asymmetric carbonate ester. Its primary significance lies in its role as a biodegradable promoiety in the angiotensin II receptor antagonist, candesartan cilexetil.[1] In this prodrug, the carbonate is linked to the active candesartan molecule, enhancing its oral bioavailability. Upon administration, the cilexetil moiety is hydrolyzed by esterases in the body to release the active drug, candesartan, along with cyclohexanol, isopropanol, and carbon dioxide, which are generally considered to have low toxicity.[1]

The synthesis and rigorous characterization of this compound are crucial for ensuring the purity and stability of the final active pharmaceutical ingredient (API). This guide outlines a feasible synthetic pathway and the analytical methods required to confirm its identity and purity.

Synthesis of this compound

Proposed Reaction Scheme:

Experimental Protocol

This protocol is adapted from the synthesis of 1-chloroethyl cyclohexyl carbonate and is expected to yield the target compound with minor modifications.[2]

Materials:

-

Cyclohexanol

-

Isopropyl chloroformate

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add isopropyl chloroformate (1.0 eq) to the stirred solution.

-

Add pyridine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.[5] The choice of purification method will depend on the scale of the reaction and the purity requirements.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.[6]

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3264-27-5 |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not available |

| Density | Not available |

Spectroscopic Data

While experimental spectra for this compound are not publicly available, the expected spectral data can be inferred from the analysis of similar carbonate compounds and the closely related 1-chloroethyl cyclohexyl carbonate.[2]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and isopropyl groups. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet. The methine proton of the cyclohexyl ring attached to the carbonate oxygen will be shifted downfield. The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonate carbonyl carbon around 155 ppm. The carbons of the cyclohexyl and isopropyl groups will appear in the aliphatic region.

Expected ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | septet | 1H | -CH- (isopropyl) | |

| ~4.6 | m | 1H | -CH- (cyclohexyl) | |

| 1.2-1.9 | m | 10H | -CH₂- (cyclohexyl) | |

| ~1.3 | d | 6H | -CH₃ (isopropyl) |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~155 | C=O (carbonate) | |

| ~78 | -CH-O (cyclohexyl) | |

| ~72 | -CH-O (isopropyl) | |

| ~32 | -CH₂- (cyclohexyl, C2/C6) | |

| ~25 | -CH₂- (cyclohexyl, C4) | |

| ~24 | -CH₂- (cyclohexyl, C3/C5) | |

| ~22 | -CH₃ (isopropyl) |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the range of 1740-1750 cm⁻¹. Other characteristic bands will include C-O stretching vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2930, ~2860 | C-H stretching (alkyl) |

| ~1745 | C=O stretching (carbonate) |

| ~1260 | C-O stretching |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The predicted mass spectrum shows several characteristic adducts.[7]

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 187.13288 |

| [M+Na]⁺ | 209.11482 |

| [M-H]⁻ | 185.11832 |

| [M]⁺ | 186.12505 |

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Signaling Pathways and Biological Activity

This compound itself is not known to have any direct signaling pathways or biological activity. Its function is that of a promoiety, which is designed to be cleaved in vivo to release the active drug molecule. In the case of candesartan cilexetil, the cilexetil group is hydrolyzed to release candesartan, which then acts as an angiotensin II receptor antagonist.[1]

The logical relationship of this prodrug activation is depicted in the diagram below.

Caption: In Vivo Activation of Candesartan Cilexetil.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a specific, published protocol for its direct synthesis is elusive, the provided methodology, based on the synthesis of a close analogue, offers a robust starting point for laboratory preparation. The comprehensive characterization data, including predicted NMR, IR, and MS values, will aid researchers in confirming the identity and purity of the synthesized compound. The visualizations of the experimental workflow and the prodrug activation mechanism offer a clear and concise understanding of the processes involved. This guide serves as a valuable resource for scientists and professionals involved in the research and development of pharmaceuticals utilizing this important carbonate intermediate.

References

- 1. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

- 6. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Cyclohexyl isopropyl carbonate (C10H18O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl isopropyl carbonate, also known by its synonym Cilexetil, is a key organic compound primarily utilized in the pharmaceutical industry as a prodrug moiety. Its significance lies in its role in the formulation of Candesartan cilexetil, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of cyclohexyl isopropyl carbonate, detailed experimental protocols for its synthesis and analysis, and its mechanism of action within the context of drug delivery.

Physicochemical Properties

Table 1: Physicochemical Properties of Cyclohexyl Isopropyl Carbonate

| Property | Value | Source |

| IUPAC Name | Cyclohexyl propan-2-yl carbonate | PubChem[3] |

| Synonyms | Cilexetil, Cyclohexyl 1-methylethyl carbonate | PubChem[3] |

| CAS Number | 3264-27-5 | PubChem[3] |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem[3] |

| Molecular Weight | 186.25 g/mol | PubChem[3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in common organic solvents (e.g., toluene, acetone, chloroform, THF).[4] Insoluble in water.[5] | FramoChem[4], FramoChem[5] |

| XLogP3 | 3.1 | PubChem[3] |

Experimental Protocols

Synthesis of Cyclohexyl Isopropyl Carbonate

A common method for the synthesis of unsymmetrical carbonates like cyclohexyl isopropyl carbonate is the reaction of an alcohol with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The following is a representative experimental protocol adapted from general synthesis procedures for carbonate esters.

Reaction:

Cyclohexanol + Isopropyl Chloroformate → Cyclohexyl Isopropyl Carbonate + HCl

Materials:

-

Cyclohexanol

-

Isopropyl Chloroformate

-

Pyridine or Triethylamine (as a base)

-

Anhydrous Dichloromethane (as a solvent)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol and pyridine in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add isopropyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute hydrochloric acid (to remove the base), and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexyl isopropyl carbonate.

-

The crude product can be further purified by vacuum distillation.

In Vivo Hydrolysis of the Cilexetil Prodrug

Cyclohexyl isopropyl carbonate serves as the "cilexetil" portion of the prodrug Candesartan cilexetil. In the body, this ester linkage is rapidly and completely hydrolyzed, primarily in the intestinal wall during absorption, to release the active drug, Candesartan.[1][2][6] This biotransformation is essential for the drug's bioavailability.

Experimental Study of Hydrolysis:

The hydrolysis of Candesartan cilexetil to Candesartan can be studied in vitro to simulate the in vivo conditions.

Materials:

-

Candesartan cilexetil

-

Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)

-

High-performance liquid chromatography (HPLC) system

-

Incubator or water bath

Procedure:

-

Prepare solutions of Candesartan cilexetil in SGF and SIF at a known concentration.

-

Incubate the solutions at 37°C.

-

At various time points, withdraw aliquots of the solutions.

-

Analyze the aliquots by HPLC to quantify the concentrations of both Candesartan cilexetil and the formed Candesartan.

-

Plot the concentration of Candesartan cilexetil versus time to determine the rate of hydrolysis.

Role in Drug Development and Mechanism of Action

As the cilexetil prodrug moiety, cyclohexyl isopropyl carbonate plays a crucial role in the oral delivery of the active pharmaceutical ingredient, Candesartan. Candesartan itself has poor oral bioavailability. The addition of the lipophilic cilexetil ester group increases its absorption from the gastrointestinal tract.[7]

Once absorbed, the ester is cleaved, and the active Candesartan exerts its therapeutic effect by blocking the Angiotensin II receptor type 1 (AT₁). This is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1][6][8] By blocking the AT₁ receptor, Candesartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][9]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a complex hormonal cascade that plays a central role in blood pressure regulation. The following diagram illustrates the pathway and the point of intervention by Candesartan.

Safety and Handling

Conclusion

Cyclohexyl isopropyl carbonate is a vital component in the formulation of the antihypertensive drug Candesartan cilexetil. Its primary function is to enhance the oral bioavailability of the active drug, Candesartan. Understanding its physicochemical properties, synthesis, and the mechanism of its in vivo hydrolysis is essential for researchers and professionals in the field of drug development. The information provided in this guide serves as a comprehensive resource for the scientific community engaged in the study and application of this important pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Retracted Article: Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]

Spectral Analysis of Cyclohexyl Propan-2-yl Carbonate: A Technical Guide

Chemical Structure:

-

IUPAC Name: cyclohexyl propan-2-yl carbonate

-

Molecular Formula: C₁₀H₁₈O₃

-

Molecular Weight: 186.25 g/mol [1]

-

CAS Number: 3264-27-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃ are summarized below.

Predicted ¹H-NMR Data

The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclohexyl moieties.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 4.85 | Septet | 1H | -O-CH (CH₃)₂ |

| ~ 4.65 | Multiplet | 1H | -O-CH -(CH₂)₅ |

| ~ 1.90 - 1.20 | Multiplet | 10H | Cyclohexyl -CH₂- |

| ~ 1.30 | Doublet | 6H | -CH(CH₃ )₂ |

Predicted ¹³C-NMR Data

The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms in the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~ 154.5 | C =O (Carbonate) |

| ~ 78.0 | -O-C H-(CH₂)₅ |

| ~ 72.5 | -O-C H(CH₃)₂ |

| ~ 31.5 | Cyclohexyl C2, C6 |

| ~ 25.0 | Cyclohexyl C4 |

| ~ 23.5 | Cyclohexyl C3, C5 |

| ~ 21.5 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonate group has very strong and characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2940, 2860 | Strong | C-H (Aliphatic) Stretching |

| ~ 1745 | Very Strong | C=O (Carbonate Carbonyl) Stretching |

| ~ 1260 | Strong | Asymmetric C-O-C Stretching (Ether Linkage) |

Note: The C=O stretching frequency for saturated organic carbonates typically appears around 1740 ± 10 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to the fragmentation of the ester linkages.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 186 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 101 | [C₆H₁₁O]⁺ or fragmentation of the carbonate |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 59 | [C₃H₇O]⁺ (Isopropyl oxonium ion) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation from cyclohexyl ring fragmentation) |

Logical Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways predicted for this compound under mass spectrometry conditions.

Experimental Protocols

The following sections outline the standard methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3]

-

Transfer : Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure no solid particulates are present.[4]

-

Instrument Setup : Place the NMR tube into the spectrometer's spinner turbine. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition : A standard pulse program is used to acquire the Free Induction Decay (FID). For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, several hundred to thousands of scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

Processing : The FID is Fourier-transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is expected to be a liquid, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]

-

Background Spectrum : Run a background scan of the empty spectrometer to record the spectrum of air (CO₂ and H₂O) and the instrument optics.[6] This will be automatically subtracted from the sample spectrum.

-

Sample Analysis : Place the sample holder with the salt plates into the spectrometer's beam path.[7]

-

Data Acquisition : Initiate the scan. The instrument directs infrared radiation through the sample, and an interferometer measures the signal.[7] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is Fourier-transformed into an absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of 1-10 µg/mL.[8] Ensure the final solution is free of particles by filtering if necessary.[8]

-

Sample Introduction : The sample is introduced into the ion source. For a volatile compound, this can be done via direct injection, a heated inlet, or through the output of a gas chromatograph (GC-MS).[9]

-

Ionization : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a method known as Electron Ionization (EI).[9][10] This process forms a high-energy molecular ion (a radical cation) which is prone to fragmentation.[11]

-

Mass Analysis : The generated ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][12]

-

Detection : Separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as relative intensity versus m/z to create the mass spectrum.

General Analytical Workflow

The diagram below illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

IUPAC name and structure of cyclohexyl propan-2-yl carbonate

An In-depth Technical Guide to Cyclohexyl Propan-2-yl Carbonate

This technical guide provides a comprehensive overview of this compound, a key chemical moiety in pharmaceutical sciences. The guide details its chemical identity, structure, and its significant role as a component of the prodrug candesartan cilexetil. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: cyclohexyl isopropyl carbonate, cilexetil[1]

Chemical Structure:

The structure of this compound is characterized by a cyclohexyl group and a propan-2-yl (isopropyl) group linked by a carbonate functional group.

-

Molecular Formula: C₁₀H₁₈O₃[1]

-

Molecular Weight: 186.25 g/mol [1]

-

CAS Number: 3264-27-5[1]

-

SMILES: CC(C)OC(=O)OC1CCCCC1[1]

Physicochemical Properties

Detailed experimental physicochemical data for isolated this compound is not extensively available in public literature. The following table summarizes computed data.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 186.125594432 | PubChem[1] |

| Monoisotopic Mass | 186.125594432 | PubChem[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Role in Drug Development: The Prodrug Candesartan Cilexetil

This compound is a critical component of the well-known antihypertensive drug, candesartan cilexetil. In this context, the carbonate moiety is part of the "cilexetil" ester group, which renders the parent drug, candesartan, orally bioavailable.

Mechanism of Action

Candesartan cilexetil is a prodrug that, upon oral administration, undergoes rapid and complete hydrolysis in the gastrointestinal tract to its active metabolite, candesartan.[2] Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[3] It specifically antagonizes the angiotensin II type 1 (AT₁) receptor, which is responsible for the vasoconstrictive effects of angiotensin II.[3][4]

The binding of candesartan to the AT₁ receptor is tight, and it dissociates slowly, leading to a long-lasting antihypertensive effect.[5] By blocking the action of angiotensin II, candesartan leads to:

-

Vasodilation: Relaxation of blood vessels, which lowers blood pressure.[4]

-

Reduced Aldosterone Secretion: This promotes the excretion of sodium and water, further reducing blood pressure.[4]

Therapeutic Uses

Candesartan cilexetil is primarily used for the treatment of:

-

Hypertension: To lower high blood pressure.[2]

-

Heart Failure: To improve cardiac function in patients with heart failure.[3]

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Cyclohexanol + Isopropyl Chloroformate → this compound + HCl

General Procedure:

-

Reaction Setup: A solution of cyclohexanol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath.

-

Addition of Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Chloroformate: Isopropyl chloroformate is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

A related synthesis described in the patent literature for an intermediate of candesartan cilexetil, 1-chloroethyl cyclohexyl propyl carbonate, involves the reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a base.[6]

Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Candesartan

Caption: Mechanism of action of Candesartan on the RAAS pathway.

Experimental Workflow: Prodrug Activation of Candesartan Cilexetil

Caption: Bioactivation of the prodrug Candesartan Cilexetil.

References

- 1. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Candesartan Cilexetil used for? [synapse.patsnap.com]

- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 5. Pharmacologic properties of candesartan cilexetil--possible mechanisms of long-acting antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Cyclohexyl Isopropyl Carbonate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl isopropyl carbonate, with the CAS number 3264-27-5, is an organic compound that has garnered interest primarily due to its association with the pharmaceutical industry. While its direct applications are not extensively documented, its structural similarity to key components of prodrugs has made it a subject of study. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of cyclohexyl isopropyl carbonate, with a particular focus on its relationship to the angiotensin II receptor blocker, candesartan cilexetil. It is important to note that while the term "cilexetil" is sometimes used as a synonym for cyclohexyl isopropyl carbonate, the actual cilexetil moiety in candesartan is a more complex 1-(cyclohexyloxycarbonyloxy)ethyl group. This guide will clarify these distinctions and provide detailed information for researchers in drug development and organic synthesis.

History and Discovery

The history of cyclohexyl isopropyl carbonate is intrinsically linked to the development of the antihypertensive drug, candesartan cilexetil, by the Japanese pharmaceutical company Takeda Chemical Industries in the early 1990s.[1] Candesartan, the active form of the drug, has poor bioavailability when administered orally. To overcome this, a prodrug strategy was employed, leading to the creation of candesartan cilexetil.[2] The "cilexetil" portion is a 1-(cyclohexyloxycarbonyloxy)ethyl ester attached to the candesartan molecule.[3] This ester is designed to be cleaved by esterases in the body, releasing the active candesartan.

The discovery of this specific prodrug moiety was a result of extensive research into creating a bioreversible derivative of candesartan with improved oral absorption. The cyclohexyl carbonate group plays a crucial role in the lipophilicity and enzymatic lability of the prodrug. While the inventors at Takeda are credited with the development of candesartan cilexetil, the initial synthesis of the simpler cyclohexyl isopropyl carbonate as a distinct chemical entity is not well-documented in publicly available literature, suggesting its primary significance lies in the context of this successful prodrug.

Physicochemical Properties

A summary of the known physical and chemical properties of cyclohexyl isopropyl carbonate is provided in the table below. It is important to note that many of these properties are computationally predicted.[4][5]

| Property | Value | Source |

| IUPAC Name | cyclohexyl propan-2-yl carbonate | PubChem[4] |

| CAS Number | 3264-27-5 | PubChem[4] |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem[4] |

| Molecular Weight | 186.25 g/mol | PubChem[4] |

| Appearance | Not available (likely a colorless liquid) | - |

| Boiling Point | No data available | BLD Pharm[6] |

| XLogP3 | 3.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Synthesis and Experimental Protocols

Proposed Synthesis of Cyclohexyl Isopropyl Carbonate

A plausible method for the synthesis of cyclohexyl isopropyl carbonate is the reaction of cyclohexanol with isopropyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

References

- 1. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patexia.com [patexia.com]

- 3. Cyclohexyl isopropyl carbonate [myskinrecipes.com]

- 4. This compound | C10H18O3 | CID 22123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Cyclohexyl isopropyl carbonate (C10H18O3) [pubchemlite.lcsb.uni.lu]

- 6. 3264-27-5|Cyclohexyl isopropyl carbonate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Cyclohexyl Propan-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of cyclohexyl propan-2-yl carbonate, a molecule of interest in organic synthesis and potentially in drug development. Due to the limited availability of data specific to this unsymmetrical carbonate, this guide draws upon established principles and data from analogous acyclic organic carbonates to predict and explain its chemical behavior. The guide covers key aspects of its stability under various conditions, its reactivity towards common reagents, and provides detailed experimental protocols for its analysis. Visual aids in the form of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is an organic molecule featuring a central carbonate group flanked by a cyclohexyl and an isopropyl group. Organic carbonates are valued for their relatively low toxicity and biodegradability, finding applications as solvents, electrolytes in lithium-ion batteries, and as reagents in organic synthesis.[1] The unsymmetrical nature of this compound, with its distinct secondary alkyl groups, presents a unique case for studying the electronic and steric influences on the reactivity and stability of the carbonate functional group. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Chemical Identity

A clear identification of this compound is fundamental for any scientific investigation.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 3264-27-5 |

| Structure |

|

Table 1: Chemical Identity of this compound. Data sourced from PubChem.[2]

Chemical Stability

The stability of this compound is a critical parameter for its storage, handling, and application. The primary pathways of degradation for acyclic carbonates are thermal decomposition and hydrolysis.

Thermal Stability

Acyclic organic carbonates are known to undergo thermal decomposition at elevated temperatures. For instance, studies on diethyl carbonate have shown that it decomposes to produce ethylene, carbon dioxide, and ethanol.[1] The thermal stability of carbonates is influenced by the nature of the alkyl groups. Generally, carbonates with more substituted alkyl groups may have different decomposition pathways and temperatures.

It is anticipated that the thermal decomposition of this compound would initiate at elevated temperatures, likely proceeding through pathways involving the elimination of cyclohexene and propene. The presence of secondary alkyl groups might lead to a lower decomposition temperature compared to simpler primary dialkyl carbonates.

Predicted Thermal Decomposition Products:

-

Cyclohexanol

-

Propan-2-ol

-

Cyclohexene

-

Propene

-

Carbon dioxide

A detailed experimental investigation using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) would be required to definitively identify the decomposition products and determine the precise decomposition temperature.

Caption: Predicted Thermal Decomposition Pathways.

Hydrolytic Stability

The hydrolysis of organic carbonates can be catalyzed by both acids and bases, leading to the formation of the corresponding alcohols and carbon dioxide. The rate of hydrolysis is dependent on the pH of the medium.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is generally a faster process compared to neutral or acid-catalyzed hydrolysis for many esters.

For this compound, hydrolysis will yield cyclohexanol, propan-2-ol, and carbonic acid (which subsequently decomposes to carbon dioxide and water). The rate of hydrolysis is expected to be lowest in neutral conditions and increase significantly in acidic and, particularly, in basic conditions.

Caption: Hydrolysis Pathways.

Chemical Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon. It can undergo nucleophilic substitution reactions.

Nucleophilic Acyl Substitution

Dialkyl carbonates are known to react with nucleophiles via a bimolecular base-catalyzed acyl-cleavage (B_Ac_2) mechanism, especially at lower temperatures (T < 90°C).[3] In this pathway, the nucleophile attacks the carbonyl carbon, leading to the substitution of one of the alkoxy groups.

The unsymmetrical nature of this compound raises the question of regioselectivity: which alkoxy group (cyclohexyloxy or isopropoxy) is the better leaving group? The leaving group ability is influenced by the stability of the corresponding alkoxide. In general, for alkyl carbonates, the scale of leaving group ability follows the trend: primary > secondary > tertiary.[4] Since both cyclohexyl and isopropyl are secondary alcohols, the difference in leaving group ability might be subtle and influenced by steric factors.

Nucleophilic Alkyl Substitution

At higher temperatures (T > 150°C), dialkyl carbonates can also act as alkylating agents via a bimolecular base-catalyzed alkyl-cleavage (B_Al_2) mechanism.[3] In this case, the nucleophile attacks one of the sp³ hybridized carbon atoms of the alkyl groups. For this compound, this would lead to the formation of cyclohexylated or isopropyl-lated products, depending on the nucleophile and reaction conditions.

Caption: General Reactivity Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and reactivity of this compound.

Protocol for a pH Stability Study

This protocol describes a general procedure to evaluate the hydrolytic stability of this compound at different pH values.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at pH 7.4

-

Hydrochloric acid solutions at pH 1.2 and pH 4.5

-

Sodium hydroxide solutions at pH 9.0 and pH 12.0

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC or UPLC system with a suitable C18 column and a UV or MS detector

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

-

Prepare the test solutions by diluting the stock solution into each of the buffer solutions to a final concentration of, for example, 100 µg/mL.

-

Incubate the test solutions at a constant temperature (e.g., 37°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.

-

Immediately quench the reaction by diluting the aliquot with a 1:1 mixture of acetonitrile and water to prevent further degradation.

-

Analyze the samples by a validated HPLC or UPLC-MS method to determine the remaining concentration of this compound.

-

Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) for each pH.

-

Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Caption: pH Stability Study Workflow.

Protocol for Thermal Stability Assessment

This protocol outlines a method for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA).

Materials:

-

This compound

-

TGA instrument

-

Inert gas (e.g., Nitrogen)

-

Oxidative gas (e.g., Air)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Repeat the experiment under an oxidative atmosphere (air) to assess the effect of oxygen on the decomposition profile.

Summary of Quantitative Data

| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |

| 1.2 | ||

| 4.5 | ||

| 7.4 | ||

| 9.0 | ||

| 12.0 |

Table 2: Template for Hydrolytic Stability Data.

| Atmosphere | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) |

| Nitrogen | ||

| Air |

Table 3: Template for Thermal Stability Data.

Conclusion

While specific experimental data on this compound remains to be fully elucidated, this technical guide provides a robust framework for understanding and predicting its chemical stability and reactivity based on the well-established chemistry of acyclic organic carbonates. The provided experimental protocols offer a clear path for researchers to generate the necessary data to fully characterize this compound. Further research is encouraged to populate the data templates presented and to explore the unique reactivity patterns that may arise from the unsymmetrical nature of this molecule. Such studies will be invaluable for its potential application in drug development and other areas of chemical science.

References

A Technical Guide to the Solubility of Cyclohexyl Propan-2-yl Carbonate in Organic Solvents for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical physicochemical property of solubility for cyclohexyl propan-2-yl carbonate, a compound of interest in pharmaceutical development. In the absence of extensive publicly available quantitative solubility data, this document provides a comprehensive framework for the experimental determination of its solubility in various organic solvents. Detailed protocols for both thermodynamic and kinetic solubility assays are presented, along with methodologies for sample analysis. Furthermore, this guide illustrates the integral role of solubility assessment within the broader context of the drug development workflow, providing researchers with the necessary tools to generate, interpret, and apply this essential data.

Introduction to this compound and the Importance of Solubility

This compound (also known as cyclohexyl isopropyl carbonate) is an organic compound with the chemical formula C10H18O3.[1] Its molecular structure consists of a cyclohexyl group and an isopropyl group linked by a carbonate functional group.

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful formulation development.[2] Poor solubility can impede drug absorption, leading to low bioavailability and diminished therapeutic efficacy.[3] Therefore, a thorough understanding of a compound's solubility profile in a range of organic solvents is paramount during the early stages of drug discovery and preclinical development. This data informs the selection of appropriate solvent systems for synthesis, purification, and formulation into a final dosage form.

This guide provides detailed experimental protocols to enable researchers to systematically determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is provided in the table below. This information, primarily sourced from the PubChem database, is useful for predicting its general solubility behavior. The XLogP3 value of 3.1 suggests that the compound is moderately lipophilic.[1]

| Property | Value | Source |

| Molecular Formula | C10H18O3 | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Predicted) | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Experimental Determination of Solubility

The solubility of a compound can be determined under two principal conditions: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of a compound's solubility under non-equilibrium conditions and is often used in high-throughput screening.[3]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., ethanol, methanol, acetone, toluene, ethyl acetate). The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[4]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the samples.[7]

-

Sample Collection and Dilution: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid material.[8] Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9]

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.[8]

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment and are particularly useful in the early stages of drug discovery.[10][11] These methods typically involve dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[3]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[12]

-

Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various ratios to achieve a range of final compound concentrations.[13]

-

Incubation: Mix the solutions and incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[13]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be measured by various methods, including:

-

Nephelometry: Measures the scattering of light caused by suspended particles.[14]

-

UV-Visible Spectroscopy: After filtering the samples to remove any precipitate, the concentration of the dissolved compound in the filtrate is measured.[4][15]

-

HPLC: Provides a more specific and accurate quantification of the dissolved compound after filtration.[9]

-

Data Presentation: Template for Solubility Data

The following table provides a structured format for presenting the experimentally determined solubility data for this compound in a variety of common organic solvents. Researchers should populate this table with their own experimental results.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Add other solvents as needed |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the determination and application of solubility data in a research and development setting.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Role of Solubility in Drug Development.

Conclusion

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclohexyl Propan-2-yl Carbonate: A Technical Guide to a Bioavailability-Enhancing Promoiety

A Deep Dive into the Cilexetil Moiety for Researchers, Scientists, and Drug Development Professionals

Introduction

While "cyclohexyl propan-2-yl carbonate" is not a term commonly found in scientific literature, it aptly describes the core chemical features of the cilexetil promoiety. This chemical entity is not a standalone therapeutic agent but is a pivotal component of the widely prescribed antihypertensive drug, candesartan cilexetil . The primary role of the cilexetil group is to function as a prodrug moiety, significantly enhancing the oral bioavailability of the active pharmaceutical ingredient (API), candesartan. This technical guide offers a comprehensive exploration of the cilexetil promoiety, covering its synthesis, mechanism of bioactivation, and prospective research avenues in drug development.

Physicochemical Properties of a Key Cilexetil Precursor

The synthesis of candesartan cilexetil often involves the use of a reactive precursor to introduce the cilexetil group. One such key intermediate is 1-chloroethyl cyclohexyl carbonate. Its fundamental physicochemical properties are detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClO₃ | [1] |

| Molecular Weight | 206.67 g/mol | [1] |

| Appearance | Colorless or pale yellow liquid | [2] |

| CAS Number | 99464-83-2 | [1][2] |

The Strategic Role of the Cilexetil Moiety in Drug Delivery

The cilexetil moiety is a prime example of a prodrug strategy employed to overcome the pharmacokinetic limitations of an active drug. The active form, candesartan, exhibits poor oral bioavailability, which would limit its therapeutic efficacy if administered directly. The attachment of the lipophilic cilexetil ester group enhances the molecule's ability to permeate the intestinal wall, thereby improving its absorption into the bloodstream.[3]

Mechanism of Bioactivation: Enzymatic Liberation of the Active Drug

Following oral administration and absorption, candesartan cilexetil is rapidly and completely hydrolyzed to release the active drug, candesartan.[4] This bioactivation process is primarily mediated by esterase enzymes, particularly carboxylesterase 1 (CES1), in the intestinal wall and the liver.[5] The hydrolysis proceeds in a two-step manner, initially cleaving the ester linkage to form an unstable intermediate, which then spontaneously decomposes to yield candesartan, cyclohexanol, acetaldehyde, and carbon dioxide.

Caption: Bioactivation pathway of candesartan cilexetil.

Synthesis of the Cilexetil Precursor: Experimental Protocols

The efficient synthesis of a cilexetil halide, such as 1-chloroethyl cyclohexyl carbonate, is a critical step in the manufacturing of candesartan cilexetil. The following protocols provide an overview of its synthesis and subsequent use in esterification.

Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

This protocol details the reaction between cyclohexanol and 1-chloroethyl chloroformate to yield the desired cilexetil precursor.[6]

Materials:

-

Cyclohexanol

-

1-Chloroethyl chloroformate

-

Pyridine

-

Methylene chloride (CH₂Cl₂)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1.83 g of cyclohexanol and 1.45 g of pyridine in 30 ml of methylene chloride is cooled to -78°C.[6]

-

While stirring, 2.0 ml of 1-chloroethyl chloroformate is added dropwise to the solution over a period of 10 minutes.[6]

-

After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for 16 hours.[6]

-

The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride.[6]

-

The organic phase is dried over anhydrous magnesium sulfate.[6]

-

The solvent is removed via distillation under reduced pressure to afford 3.31 g (88% yield) of 1-chloroethyl cyclohexyl carbonate as a colorless oil.[6]

General Workflow for Candesartan Cilexetil Synthesis

The synthesized cilexetil halide is then used to esterify a protected form of candesartan, followed by a deprotection step to yield the final prodrug.

Caption: General synthetic workflow for candesartan cilexetil.

Potential Research Areas and Future Directions

The proven success of the cilexetil moiety as a bioavailability enhancer for candesartan provides a strong foundation for further research and development in several areas.

Broadening the Application to Other APIs

The cilexetil promoiety represents a validated chemical tool that could be appended to other drug candidates that suffer from poor oral absorption. Ideal candidates would possess a suitable functional group for esterification, such as a carboxylic acid.

Potential Drug Classes for Cilexetil Prodrug Development:

-

Other Angiotensin Receptor Blockers (ARBs) and ACE inhibitors

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

-

Antiviral medications

-

Certain classes of anticancer agents

Structural Modification and Optimization of the Promoiety

There is considerable scope for the rational design and synthesis of novel derivatives of the cilexetil moiety to fine-tune the pharmacokinetic profile of the resulting prodrugs. Research in this area could focus on:

-

Modulating Lipophilicity: By altering the cycloalkyl ring size or introducing substituents, the rate and extent of absorption could be modified.

-

Tuning Enzymatic Lability: Steric or electronic modifications to the promoiety could alter its affinity for metabolizing enzymes like CES1, thereby controlling the rate of drug release.

-

Tissue-Specific Targeting: The incorporation of targeting ligands onto the cilexetil structure could potentially direct the prodrug to specific tissues or organs, enhancing efficacy and reducing off-target effects.

Exploration of Novel Carbonate-Based Promoieties

The cilexetil group can serve as a template for the development of a new generation of carbonate-based promoieties. The systematic investigation of different alkyl, aryl, and heterocyclic groups in place of the cyclohexyl moiety could lead to the discovery of novel prodrug strategies with improved properties.

Conclusion

The chemical entity that can be described as this compound, the core of the cilexetil promoiety, is a cornerstone of a highly successful prodrug strategy. Its role in transforming candesartan into an effective oral medication for hypertension and heart failure is a clear demonstration of the power of medicinal chemistry to overcome significant drug delivery challenges. The principles underlying the design and function of the cilexetil moiety offer a versatile and promising platform for future innovation in drug development. Continued research into this and related promoieties has the potential to resurrect promising drug candidates that have been previously abandoned due to poor pharmacokinetic properties, ultimately expanding the arsenal of effective therapies for a wide range of diseases.

References

- 1. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Chloroethyl cyclohexyl carbonate | 99464-83-2 [chemicalbook.com]

- 3. 102672-57-1|Cyclohexyl (1-iodoethyl) carbonate|BLD Pharm [bldpharm.com]

- 4. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

Theoretical studies on cyclohexyl propan-2-yl carbonate conformation

An In-depth Technical Guide on the Theoretical Studies of Cyclohexyl Propan-2-yl Carbonate Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of this compound. While direct experimental or computational studies on this specific molecule are not extensively available in published literature, this guide synthesizes foundational principles from the conformational analysis of cyclohexane derivatives and carbonate esters to build a robust theoretical framework. It details the pertinent experimental and computational protocols, presents expected quantitative data based on analogous systems, and utilizes visualizations to illustrate key conformational equilibria. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the stereochemical properties of similar molecular scaffolds.

Introduction

This compound is a molecule of interest in various chemical contexts, including as a potential building block in organic synthesis and materials science. Its three-dimensional structure, governed by the conformational preferences of the cyclohexyl ring and the rotational isomers of the propan-2-yl carbonate moiety, is critical to its physical, chemical, and biological properties. Understanding these conformational dynamics is essential for predicting its reactivity, intermolecular interactions, and ultimately its function in various applications.

This guide will explore the key conformational features of this compound, focusing on:

-

The chair-chair interconversion of the cyclohexane ring and the energetic preference of the propan-2-yl carbonate substituent.

-

The rotational isomerism around the C-O and O-C bonds of the carbonate group.

-

The interplay between these conformational degrees of freedom.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium through a process called ring inversion.

Generally, the equatorial position is sterically favored for most substituents to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[1][2] The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium.[3][4]

A-Value and Steric Considerations

While a specific A-value for the propan-2-yl carbonate group is not documented, we can estimate its steric demand by comparing it to similar substituents. The steric bulk of the substituent is a primary determinant of the A-value.[1][4]

| Substituent | A-Value (kcal/mol) | Reference |

| -H | 0 | - |

| -CH₃ | 1.74 | [3] |

| -OCH₃ | 0.6 | Assumed proxy |

| -O-CO-R | ~0.7-1.0 | Estimated |

| -C(CH₃)₃ | ~5.0 | [3] |

Given the presence of the propan-2-yl group, the steric hindrance of the entire carbonate substituent is expected to be significant, leading to a strong preference for the equatorial position.

Rotational Isomerism of the Propan-2-yl Carbonate Group

The conformation of the propan-2-yl carbonate side chain is determined by the rotation around the C-O single bonds. The key dihedral angles to consider are:

-

ω₁ (C-O-C=O): Rotation around the cyclohexyl C1-O bond.

-

ω₂ (O-C-O-C): Rotation around the carbonate C-O bond.

Studies on similar carbonate and ester systems suggest that the planar syn and anti conformations around the C-O bonds are the most stable due to resonance stabilization. However, steric interactions with the bulky cyclohexyl and propan-2-yl groups will influence the rotational energy barriers and the preferred dihedral angles.

Methodologies for Conformational Studies

A combination of computational and experimental techniques is typically employed to elucidate the conformational landscape of flexible molecules.

Computational Protocols

4.1.1. Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for initial conformational searches to identify low-energy conformers.

-

Force Fields: Commonly used force fields for organic molecules include MMFF94(s), GAFF (General Amber Force Field), and UFF (Universal Force Field).[5] These force fields have been parameterized for a wide range of organic functional groups, including esters and cycloalkanes.[5]

-

Procedure:

-

Initial 3D structure generation of this compound.

-

Systematic or stochastic conformational search to explore the potential energy surface.

-

Energy minimization of the identified conformers to locate the local energy minima.

-

4.1.2. Density Functional Theory (DFT)

DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular geometry and energetics. It is often used to refine the geometries and calculate the relative energies of the conformers obtained from molecular mechanics.

-

Functionals and Basis Sets: A common approach involves using a hybrid functional like B3LYP or a meta-GGA functional like M06-2X, paired with a Pople-style basis set such as 6-31G(d) for geometry optimization and frequency calculations. Single-point energy calculations with a larger basis set (e.g., aug-cc-pVTZ) can provide more accurate relative energies.

-

Procedure:

-

Geometry optimization of the low-energy conformers identified by molecular mechanics.

-

Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Calculation of single-point energies for higher accuracy.

-

Potential energy surface scans by systematically varying key dihedral angles to determine rotational barriers.

-

Experimental Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful experimental technique for studying molecular conformation in solution.

-

Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion. At low temperatures, the interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. From the coalescence temperature of these signals, the energy barrier for the process can be determined.

-

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This can provide information about the conformation of the cyclohexane ring and the side chain.

-

Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between protons, which can be used to determine the relative orientation of different parts of the molecule.

4.2.2. X-ray Crystallography

If the compound can be crystallized, X-ray crystallography provides a definitive determination of its conformation in the solid state.[6] This can serve as a benchmark for validating computational models. However, it is important to note that the conformation in the crystal may be influenced by packing forces and may not be the lowest energy conformation in solution or the gas phase.

Predicted Conformational Data

Based on the principles discussed, the following quantitative data for the most stable conformer of this compound are predicted. These are estimates derived from analogous systems and should be confirmed by specific computational or experimental studies.

| Parameter | Predicted Value | Basis of Prediction |

| Cyclohexane Ring Conformation | Chair | Minimization of strain |

| Substituent Position | Equatorial | Avoidance of 1,3-diaxial strain |

| ΔG° (axial-equatorial) | > 1.0 kcal/mol | A-values of similar substituents |

| Key Dihedral Angles | ||

| H-C1-O-C(O) | ~180° | Steric minimization |

| C1-O-C(O)-O | ~0° or ~180° | Planarity of carbonate |

| O-C(O)-O-CH | ~180° | Steric minimization |

Visualizations of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships for this compound.

Caption: Equilibrium between axial and equatorial chair conformers.

Caption: Rotational isomerism around the C-O bond of the carbonate.

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is a multifaceted problem requiring the consideration of both ring inversion and side-chain rotation. Based on established principles, it is predicted that the equatorial conformer of the cyclohexane ring is significantly more stable. The carbonate moiety likely adopts a planar conformation to maximize resonance, with steric interactions dictating the preferred orientation relative to the cyclohexyl and propan-2-yl groups. A combination of computational methods, such as molecular mechanics and DFT, along with experimental techniques like dynamic NMR, provides a powerful toolkit for a detailed and accurate characterization of the conformational landscape of this molecule. The methodologies and predicted data presented in this guide offer a solid foundation for further theoretical and experimental investigations.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ethz.ch [ethz.ch]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application of Cyclohexyl Propan-2-yl Carbonate in Peptide Synthesis: A Review of Current Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains with high precision. The process relies heavily on the use of protecting groups to temporarily block reactive functional groups on amino acids, thereby preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. While a variety of protecting groups are well-established and widely used, the exploration of novel protecting groups with unique properties remains an active area of research. This document aims to provide a comprehensive overview of the application of cyclohexyl propan-2-yl carbonate in peptide synthesis.

Following a thorough review of the current scientific literature, it is important to note that This compound is not a recognized or documented reagent for peptide synthesis . There are no established protocols for its use as a protecting group for the N-terminus of amino acids, nor are there any published data on its performance in solid-phase or solution-phase peptide synthesis. The compound, also known as Cilexetil, is identified in chemical databases like PubChem as a small molecule with some history in clinical trials, but not in the context of peptide chemistry[1].

Given the absence of direct applications, this document will instead provide a general overview of protecting group strategies in peptide synthesis to offer context for researchers interested in this field. We will discuss the principles of N-protection, common protecting groups, and the general workflows for their use.

Principles of N-Protection in Peptide Synthesis

The fundamental principle of peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence, the N-terminal amino group of the incoming amino acid must be "protected" to prevent it from reacting with the activated carboxyl group of another identical amino acid. This protection must be stable during the coupling reaction but readily removable under conditions that do not affect other protecting groups on the peptide or the peptide-resin linkage in solid-phase synthesis.[2][3]

A generalized workflow for the incorporation of a protected amino acid in solid-phase peptide synthesis (SPPS) is depicted below.

Figure 1. Generalized workflow for solid-phase peptide synthesis (SPPS), illustrating the iterative cycle of deprotection, washing, and coupling of N-protected amino acids.

Commonly Used N-Terminal Protecting Groups

The two most widely used strategies in solid-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies, named after the N-terminal protecting groups employed.

Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a classic protecting group that is stable to a wide range of reaction conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[3][4]

-

Introduction: The Boc group is typically introduced onto an amino acid by reacting it with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.

-

Deprotection: Removal of the Boc group is achieved by treatment with an acid, commonly 25-50% TFA in a solvent like dichloromethane (DCM).

9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis. It is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][5] This orthogonality allows for the use of acid-labile side-chain protecting groups.

-

Introduction: Fmoc protection is achieved by reacting the amino acid with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).

-

Deprotection: The Fmoc group is rapidly removed by treatment with a solution of 20% piperidine in DMF.

Experimental Protocols for Common Protecting Group Strategies

While no protocols exist for this compound, the following sections provide detailed, generalized protocols for the use of Boc and Fmoc protecting groups in manual solid-phase peptide synthesis.

General Protocol for Boc-SPPS

This protocol outlines the manual synthesis of a peptide on a Merrifield resin.

Table 1: Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Purpose |

| Dichloromethane (DCM) | Resin swelling and washing |

| Dimethylformamide (DMF) | Washing |

| Trifluoroacetic acid (TFA) | Boc deprotection |

| Diisopropylethylamine (DIEA) | Neutralization |

| Boc-protected amino acids | Building blocks |

| HBTU/HOBt | Coupling activators |

Protocol Steps:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Add a solution of 10% DIEA in DMF and agitate for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF and then with DCM.

-

-

Coupling:

-

Dissolve the next Boc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF and then with DCM.

-

-

Repeat: Return to Step 2 for the next coupling cycle.

Figure 2. The iterative cycle of Boc-based solid-phase peptide synthesis.

General Protocol for Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

Table 2: Reagents and Solvents for Fmoc-SPPS

| Reagent/Solvent | Purpose |

| Dimethylformamide (DMF) | Resin swelling, washing, solvent |

| 20% Piperidine in DMF | Fmoc deprotection |

| Fmoc-protected amino acids | Building blocks |

| HBTU/HOBt | Coupling activators |

| Diisopropylethylamine (DIEA) | Activation base |

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

-

-

Coupling:

-

Dissolve the next Fmoc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF.

-

-

Repeat: Return to Step 2 for the next coupling cycle.

Figure 3. The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion